

1,2,4,5-Tetrafluoro-3-nitrobenzene synonyms and alternative names.

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Compound of Interest

Compound Name: 1,2,4,5-Tetrafluoro-3-nitrobenzene

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An In-depth Technical Guide to 1,2,4,5-Tetrafluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2,4,5-tetrafluoro-3-nitrobenzene**, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, a representative synthetic protocol, and its utility in nucleophilic aromatic substitution reactions.

Chemical Identity: Synonyms and Alternative Names

1,2,4,5-Tetrafluoro-3-nitrobenzene is known by several alternative names and identifiers, which are crucial for accurate literature and database searches. The following table summarizes the most common synonyms and identifiers for this compound.

Type	Identifier
IUPAC Name	1,2,4,5-Tetrafluoro-3-nitrobenzene[1]
CAS Number	6257-03-0[1]
Alternative Names	2,3,5,6-Tetrafluoronitrobenzene[1]
3-Nitro-1,2,4,5-tetrafluorobenzene	
Benzene, 1,2,4,5-tetrafluoro-3-nitro-[1]	
InChI	InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H[1]
SMILES	C1=C(C(=C(C(=C1F)F)N(=O)[O])F)F[2]

Physicochemical Properties

Understanding the physicochemical properties of **1,2,4,5-tetrafluoro-3-nitrobenzene** is essential for its handling, reaction optimization, and application in drug design. The following table presents key quantitative data for this compound.

Property	Value	Notes
Molecular Formula	C ₆ HF ₄ NO ₂	
Molecular Weight	195.07 g/mol [1]	
Exact Mass	194.99434092 Da[1]	
XLogP3	2.3[1]	A measure of lipophilicity.
Boiling Point	~187 °C	Approximate value based on similar compounds[3].
Melting Point	Not available	Data for the exact isomer is not readily available.
Density	~1.6 g/cm ³	Approximate value based on similar compounds[3].
Solubility	Insoluble in water	Expected behavior for a polyfluorinated nitroaromatic compound.

Synthesis of Fluoronitroaromatic Compounds: An Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **1,2,4,5-tetrafluoro-3-nitrobenzene** is not readily available in a single source, a general and representative procedure can be adapted from the synthesis of similar trifluoronitrobenzene compounds. The following protocol outlines a two-step process involving nitration followed by fluorination.

Step 1: Nitration of a Dichlorofluorobenzene Precursor

This step involves the nitration of a suitable dichlorofluorobenzene to introduce the nitro group onto the aromatic ring.

- Materials:
 - 2,4-Dichlorofluorobenzene (1 equivalent)

- Fuming Nitric Acid (98%, 1.1 equivalents)
- Concentrated Sulfuric Acid (98%)
- 500 mL four-neck flask
- Dropping funnel
- Stirrer
- Water and alkali solution for washing
- Procedure:
 - Add 165 g of 2,4-dichlorofluorobenzene to the 500 mL four-neck flask.
 - Prepare a mixed acid solution by carefully adding 70.7 g of fuming nitric acid to 70.7 g of concentrated sulfuric acid.
 - With stirring, slowly add the mixed acid to the flask via the dropping funnel, maintaining the reaction temperature between 50-60 °C.
 - After the addition is complete, maintain the temperature and continue stirring for 3 hours.
 - Allow the mixture to stand for 30 minutes, then separate the organic layer.
 - Wash the organic layer sequentially with water and an alkali solution.
 - Separate the organic layer to yield 2,4-dichloro-5-fluoronitrobenzene[4].

Step 2: Halogen Exchange Fluorination (Halex Reaction)

This step replaces the chlorine atoms with fluorine atoms using a fluoride salt.

- Materials:
 - 2,4-Dichloro-5-fluoronitrobenzene (from Step 1)
 - Spray-dried Potassium Fluoride (KF)

- Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
- Anhydrous polar aprotic solvent (e.g., Sulfolane or DMSO)
- Reaction flask with a condenser and nitrogen inlet
- Procedure:
 - To a reaction flask, add the 2,4-dichloro-5-fluoronitrobenzene and the anhydrous solvent.
 - Heat the mixture to 100 °C under reduced pressure to remove any residual water.
 - Add spray-dried potassium fluoride and the phase-transfer catalyst to the flask.
 - Increase the temperature to 170-180 °C and monitor the reaction progress using gas chromatography (GC).
 - Once the starting material is consumed, cool the reaction mixture and isolate the product by distillation or extraction to obtain the trifluoronitrobenzene product^[5].

Utility in Nucleophilic Aromatic Substitution (SNAr)

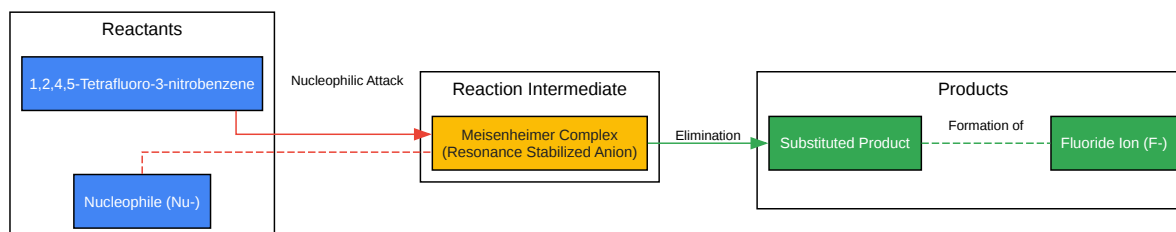
1,2,4,5-Tetrafluoro-3-nitrobenzene is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of four electron-withdrawing fluorine atoms and a powerful electron-withdrawing nitro group makes the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The high reactivity of **1,2,4,5-tetrafluoro-3-nitrobenzene** in SNAr reactions makes it a valuable building block for the synthesis of a wide range of biologically active molecules. By reacting it with various nucleophiles (e.g., amines, alcohols, thiols), complex molecular scaffolds can be constructed.

Visualizing the S_NAr Reaction Pathway

The following diagram illustrates the logical workflow of a nucleophilic aromatic substitution reaction using **1,2,4,5-tetrafluoro-3-nitrobenzene**.



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Caption: A diagram illustrating the S_NAr mechanism.

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